1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

Catalog No.
S12364231
CAS No.
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

Product Name

1H-Inden-1-one, 7-ethoxy-2,3-dihydro-

IUPAC Name

7-ethoxy-2,3-dihydroinden-1-one

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-2-13-10-5-3-4-8-6-7-9(12)11(8)10/h3-5H,2,6-7H2,1H3

InChI Key

XLEGTAXAENNGBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C(=O)CC2

1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is an organic compound characterized by its unique bicyclic structure, which includes a fused indene and carbonyl group. The molecular formula for this compound is C11H12O2, and it has a molecular weight of approximately 192.21 g/mol. The compound features an ethoxy group at the 7-position of the indene ring, contributing to its distinctive chemical properties and reactivity.

Typical of carbonyl-containing compounds. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can condense with other carbonyl compounds or amines to form more complex structures.
  • Oxidation: The dihydro form can be oxidized to yield more oxidized derivatives such as indanones or indandiones

    Research indicates that compounds related to 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- exhibit various biological activities. Some studies suggest potential anti-inflammatory and analgesic properties. Additionally, derivatives of indene compounds have shown promise in anticancer research due to their ability to inhibit certain cancer cell lines

    1H-Inden-1-one, 7-ethoxy-2,3-dihydro- has potential applications in:

    • Pharmaceuticals: As a scaffold for developing new therapeutic agents due to its biological activity.
    • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
    • Material Science: Investigated for its properties in creating novel materials with specific electronic characteristics.

    Interaction studies involving 1H-Inden-1-one derivatives often focus on their binding affinity and activity against specific biological targets. For instance:

    • Enzyme Inhibition: Some studies have evaluated how these compounds inhibit enzymes involved in inflammatory pathways.
    • Cellular Interactions: Research has been conducted on how these compounds interact with cell membranes and influence cellular processes .

    Similar Compounds

    Several compounds share structural features with 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-. Here is a comparison highlighting their uniqueness:

    Compound NameCAS NumberSimilarityUnique Features
    5,6-Dimethoxy-2,3-dihydro-1H-Inden-1-one2107-69-90.96Contains methoxy groups that enhance solubility
    7-Methoxy-2,3-dihydro-1H-Inden-1-one34985-41-60.94Exhibits different biological activities due to methoxy substitution
    5-Methoxy-3,4-dihydronaphthalenoneNot provided0.94Shows distinct reactivity patterns due to naphthalene structure
    4-Methoxy-2,3-dihydro-1H-Inden-1-oneNot provided0.98Similar reactivity but different substitution pattern affecting properties

    Each of these compounds offers unique characteristics that differentiate them from 1H-Inden-1-one, 7-ethoxy-2,3-dihydro-, making them valuable for specific applications in research and industry.

    Cyclization-Based Strategies for Indenone Core Formation

    Transition-metal-catalyzed cyclization reactions have emerged as the most direct method for constructing the indenone core. A gold-catalyzed approach utilizing 2-alkynylaldehyde cyclic acetals demonstrates remarkable efficiency, achieving cyclization through a 1,5-hydride shift mechanism. The cyclic acetal group activates the benzylic C–H bond while preventing alkoxy group migration, enabling the synthesis of indenone derivatives in 65–92% yields (Table 1). Key to this methodology is the use of AuCl₃ (5 mol%) with silver hexafluoroantimonate (AgSbF₆) as a co-catalyst in dichloroethane at 80°C.

    Palladium-catalyzed carboannulation represents another robust strategy, particularly for introducing aromatic substituents. The reaction of benzaldehyde derivatives with diarylacetylenes in the presence of Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (2 equiv.) in DMF at 130°C produces 2,3-diaryl-substituted indenones. This method exhibits excellent regioselectivity (>20:1) for unsymmetrical alkynes, favoring addition of the bulkier alkyne substituent to the aldehyde-bearing carbon.

    Rhenium-catalyzed arylation-acyl cyclization provides complementary access to polyfunctionalized indenones. The reaction of enol lactones with aryl magnesium halides using Re₂(CO)₁₀ (3 mol%) in THF at 25°C enables sequential C–C bond formation through syn-carborhenation and intramolecular nucleophilic addition. This method tolerates electron-deficient aryl groups (-NO₂, -CF₃) and heteroaromatic substituents (thiophene, pyridine), achieving yields of 58–85%.

    Table 1. Comparative Analysis of Cyclization Methods

    Catalyst SystemSubstrate ScopeYield RangeRegioselectivityReference
    AuCl₃/AgSbF₆Alkynyl cyclic acetals65–92%N/A
    Pd(OAc)₂/Cu(OAc)₂Benzaldehyde derivatives41–69%>20:1
    Re₂(CO)₁₀Enol lactones58–85%Complete

    Ethoxy Group Introduction via Nucleophilic Aromatic Substitution

    The 7-ethoxy moiety is typically installed through late-stage functionalization of pre-formed indenones. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) at -78°C enable selective deprotonation at the C7 position, followed by quenching with triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻). This approach requires electron-withdrawing groups (e.g., ketone, nitrile) at C1 to activate the aromatic ring, achieving 70–82% yields across 15 substrates.

    Alternative methods employ Ullmann-type coupling with copper(I) oxide (Cu₂O) in DMSO at 120°C, facilitating the displacement of aryl bromides with sodium ethoxide. Recent optimization studies demonstrate that adding 1,10-phenanthroline as a ligand increases reaction efficiency from 45% to 78% yield while reducing catalyst loading from 10 mol% to 5 mol%.

    Catalytic Asymmetric Synthesis of Chiral Dihydroindenone Derivatives

    Asymmetric induction in dihydroindenone synthesis has been achieved through chiral phosphine-gold complexes. The cyclization of propargyl ethers using (R)-DTBM-SEGPHOS-AuCl (2 mol%) with AgNTf₂ in toluene at -40°C produces enantioenriched 7-ethoxy derivatives with 88–94% ee. The reaction proceeds via a gold-stabilized carbocation intermediate, where the ethoxy group at C7 directs face-selective π-activation of the alkyne.

    Cobalt-catalyzed asymmetric hydrogenation provides an alternative route to chiral 2,3-dihydroindenones. Using Co(BF₄)₂·6H₂O (5 mol%) with a chiral bisphosphine ligand (BICP) under 50 bar H₂ pressure in methanol, β-keto esters are reduced to the corresponding dihydro derivatives with 91–95% ee. This method is particularly effective for substrates containing sterically demanding substituents at C4 and C5 positions.

    Solid Acid-Catalyzed Intramolecular Acylation Optimization

    The development of heterogeneous catalysts for Friedel-Crafts acylation has significantly improved the synthesis of 7-ethoxy-2,3-dihydro-1H-inden-1-one. Sulfonic acid-functionalized mesoporous silica (SBA-15-SO₃H) catalyzes the cyclization of ω-aryl alkanoic acids at 120°C in o-xylene, achieving 89% conversion with 98% selectivity. The catalyst demonstrates excellent recyclability, maintaining >85% activity over five cycles.

    Zeolite H-beta (SiO₂/Al₂O₃ = 25) has shown remarkable efficacy in the intramolecular acylation of 3-ethoxy-2-(4-ethoxyphenyl)propanoic acid. Under solvent-free conditions at 150°C, the reaction reaches completion within 2 hours, producing the target dihydroindenone in 94% isolated yield. Kinetic studies reveal a first-order dependence on both substrate concentration and acid site density, with an activation energy of 72.5 kJ/mol.

    The combination of heteropoly acids with phase transfer catalysts represents a significant advancement in the synthesis of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- and related indenone derivatives [1] [2]. Heteropoly acids, particularly those with Keggin-type structures such as phosphotungstic acid and phosphomolybdic acid, possess unique properties that make them exceptional catalysts for organic synthesis reactions [1] [3]. These compounds exhibit strong Brønsted acidity, well-defined structures, and the ability to function in both homogeneous and heterogeneous systems [2] [3].

    The synergistic effect between heteropoly acids and phase transfer catalysts in one-pot reactions stems from their complementary mechanisms [4] [5]. Phase transfer catalysts, typically quaternary ammonium or phosphonium salts, facilitate the transfer of ionic species between immiscible phases, thereby rendering normally incompatible reactants accessible to each other [5]. When combined with heteropoly acids, this creates a dual catalytic system where the heteropoly acid provides the necessary acidity for electrophilic activation while the phase transfer catalyst ensures optimal reactant accessibility [4] [5].

    Research has demonstrated that polyethylene glycol-600 as a phase transfer catalyst can significantly enhance reaction efficiency in one-pot synthesis protocols [4]. The mechanism involves the formation of quaternary ammonium or phosphonium intermediates that render anionic species organic-soluble and sufficiently nucleophilic for subsequent reactions [5]. In the context of indenone synthesis, this translates to improved activation of carbonyl compounds and enhanced cyclization efficiency [6] [7].

    The optimization of heteropoly acid-phase transfer catalyst combinations requires careful consideration of several parameters. The ratio of heteropoly acid to phase transfer catalyst typically ranges from 1:0.1 to 1:0.5 by weight, with optimal ratios depending on the specific reaction conditions and substrate reactivity [1] [4]. Temperature control is crucial, as excessive heat can lead to decomposition of the phase transfer catalyst, while insufficient temperature may result in poor reaction kinetics [4] [6].

    Catalyst SystemTemperature Range (°C)Reaction Time (hours)Conversion (%)Selectivity (%)
    Phosphotungstic Acid/Tetrabutylammonium Bromide80-1002-485-9288-94
    Phosphomolybdic Acid/Polyethylene Glycol-60075-953-578-8685-91
    Silicotungstic Acid/Hexadecyltributylphosphonium Bromide85-1052-389-9590-96

    The heteropoly acid structure significantly influences catalytic performance [1] [8]. Keggin-type heteropoly acids demonstrate superior stability and activity compared to other structural types, with the central heteroatom playing a crucial role in determining acid strength [8]. Phosphotungstic acid generally exhibits higher activity than phosphomolybdic acid due to its greater acid strength and thermal stability [1] [8].

    One-pot synthesis protocols utilizing heteropoly acid-phase transfer catalyst systems have shown remarkable efficiency in forming complex molecular architectures [9] [10]. The methodology allows for sequential or concurrent reactions within a single reaction vessel, significantly reducing waste generation and energy consumption [9] [10]. This approach is particularly valuable for indenone synthesis, where multiple bond-forming steps can be integrated into a unified process [6] [9].

    Solvent Effects on Intermolecular vs. Intramolecular Acylation Pathways

    Solvent selection plays a pivotal role in determining the reaction pathway preference between intermolecular and intramolecular acylation mechanisms in indenone synthesis [11] [12]. The polarity and specific solvation properties of the reaction medium significantly influence the stability of reaction intermediates and transition states, ultimately controlling product selectivity [11] [12] [13].

    Polar solvents demonstrate enhanced capability to stabilize charged intermediates through dipole-dipole interactions and hydrogen bonding, thereby favoring reaction pathways that proceed through ionic mechanisms [12] [13]. In the context of Friedel-Crafts acylation reactions relevant to indenone synthesis, polar solvents such as nitroalkanes show remarkable ability to promote specific regioselectivity patterns [11] [14]. The high polarity and unique solvation characteristics of nitroalkanes create favorable conditions for the formation and stabilization of acylium ion intermediates [14].

    Research has revealed significant solvent-dependent regioselectivity in acylation reactions of aromatic substrates [11]. Nitrohydrocarbon solvents consistently favor the formation of specific positional isomers, while chlorohydrocarbon solvents promote alternative regioisomeric patterns [11]. This phenomenon results from specific association between the solvent molecules and reaction intermediates, particularly the σ-complex intermediates that precede product formation [11].

    The mechanistic basis for solvent effects on acylation pathways involves several key factors [12] [13]. Protic solvents can stabilize charged intermediates through hydrogen bonding, making certain reaction pathways more thermodynamically favorable [13]. The polarity of the solvent influences the solubility of reactants and products, thereby affecting overall reaction rates and equilibrium positions [12] [13]. Additionally, solvents capable of proton transfer can facilitate or accelerate reactions by serving as proton donors or acceptors [13].

    Solvent TypeDielectric ConstantIntermolecular Acylation (%)Intramolecular Acylation (%)Selectivity Ratio
    Nitromethane35.925753.0:1
    Dichloromethane8.965351:1.9
    Chloroform4.870301:2.3
    Toluene2.485151:5.7
    Acetonitrile37.530702.3:1

    The distinction between intermolecular and intramolecular acylation pathways becomes particularly pronounced in systems where both reaction modes are feasible [6] [7] [15]. Intermolecular acylation involves the reaction between separate molecular entities, while intramolecular acylation occurs within a single molecule, typically leading to cyclization [6] [7]. The preference for one pathway over another depends critically on the ability of the solvent to stabilize the respective transition states and intermediates [12] [13].

    Nucleophilic substitution and addition-elimination mechanisms show distinct solvent dependencies [16] [17]. Highly polar solvents emerge as optimal for promoting nucleophilic substitution reactions due to their ability to stabilize reactive intermediates and facilitate transition state formation [17]. Conversely, non-polar solvents generally impede such reactions by failing to provide adequate stabilization for charged species [12] [17].

    The activation energy barriers for acylation reactions are significantly influenced by solvent properties [12]. Polar solvents can lower activation energies by stabilizing transition states through electrostatic interactions, while non-polar solvents may increase these barriers due to poor solvation of polar transition states [12]. This effect is particularly pronounced in reactions involving the formation or breaking of carbon-heteroatom bonds [12] [13].

    Temperature effects on solvent-mediated selectivity show complex dependencies [11] [12]. While higher temperatures generally favor thermodynamically controlled products, the specific solvent environment can alter the relative stability of different transition states, leading to temperature-dependent selectivity reversals [11] [12]. This phenomenon is particularly relevant in indenone synthesis, where multiple reaction pathways may compete under different conditions [6] [15].

    Catalyst Recycling Efficiency in Continuous Flow Systems

    The implementation of continuous flow systems for catalyst recycling in indenone synthesis represents a significant advancement in sustainable catalytic processes [18] [19]. These systems offer substantial advantages over traditional batch processes, including improved catalyst longevity, reduced waste generation, and enhanced process control [18] [19]. The successful recycling of heterogeneous catalysts in continuous flow configurations requires careful optimization of several key parameters [18] [19].

    Catalyst deactivation mechanisms in heterogeneous systems involve multiple pathways that must be understood and mitigated for effective recycling [20] [21]. The primary deactivation modes include poisoning through irreversible binding of contaminants to active sites, fouling from physical blockage by deposits, thermal degradation at elevated temperatures, sintering leading to loss of surface area, and mechanical attrition during handling [20] [21] [22]. Each mechanism presents unique challenges for catalyst recovery and regeneration [20] [21].

    Continuous flow systems enable real-time monitoring and control of reaction parameters, which is crucial for maintaining optimal catalyst performance [18]. The ability to maintain consistent temperature, pressure, and residence time conditions helps prevent catalyst deactivation and ensures reproducible product quality [18]. Additionally, the continuous nature of these systems allows for immediate detection of performance degradation, enabling prompt intervention through regeneration protocols [18] [19].

    The design of effective catalyst recycling systems requires consideration of phase separation mechanisms [18]. Liquid-liquid extraction techniques have proven particularly effective for recovering homogeneous catalysts from reaction mixtures [18]. In the case of heterogeneous catalysts, physical separation methods such as filtration, centrifugation, or magnetic separation can be employed depending on the catalyst properties [19].

    Catalyst TypeRecycling MethodCycles AchievedActivity Retention (%)Selectivity Maintenance (%)
    Silica-Supported Heteropoly AcidFiltration/Washing8-1285-9288-94
    MCM-41 Supported Phosphotungstic AcidCentrifugation10-1588-9590-96
    Zeolite-Supported Acid CatalystsMembrane Separation6-1080-8885-91
    Mesoporous Carbon-Entrapped CatalystsPhysical Separation12-1890-9792-98

    Chemical regeneration techniques play a crucial role in restoring catalyst activity after deactivation [19] [23]. Oxidation treatments can effectively remove carbonaceous deposits and other organic contaminants from catalyst surfaces [19]. Reduction processes may be necessary to restore the proper oxidation state of metal-containing catalysts [19]. Leaching procedures using appropriate solvents can remove accumulated impurities and restore catalyst functionality [19].

    The stability of supported heteropoly acids in continuous flow systems depends significantly on the support material and immobilization method [24] [25] [26]. Mesoporous silica supports, particularly MCM-41, have demonstrated excellent stability and high catalyst loading capacity [24] [27] [25]. The strong interaction between heteropoly acid species and the support matrix prevents leaching and maintains catalytic activity over extended operation periods [24] [25] [26].

    Catalyst characterization techniques are essential for monitoring catalyst condition during recycling studies [25] [28] [29]. X-ray diffraction analysis confirms structural integrity of crystalline phases, while infrared spectroscopy provides information about surface functional groups and bonding [25] [28]. Surface area measurements using nitrogen adsorption isotherms track changes in porosity and surface accessibility [25] [28]. Acid site distribution analysis through temperature-programmed desorption of ammonia quantifies active site availability [25] [28].

    The economic viability of catalyst recycling systems requires consideration of both catalyst replacement costs and regeneration expenses [19] [30]. While regeneration processes incur additional operational costs, the extended catalyst lifetime and reduced waste disposal expenses typically justify the investment [19] [30]. The development of more stable catalyst formulations continues to improve the economic attractiveness of recycling protocols [31] [30].

    Process intensification through microfluidic systems offers additional advantages for catalyst recycling [18]. The enhanced mass and heat transfer characteristics of microreactors enable more efficient catalyst utilization and improved control over reaction conditions [18]. The reduced residence times possible in microfluidic systems can minimize catalyst exposure to deactivating conditions while maintaining high conversion rates [18].

    Conformational Analysis of Dihydro Substituents

    The conformational behavior of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- is fundamentally governed by the flexibility inherent in its dihydroindene framework. The 2,3-dihydro modification introduces significant conformational complexity compared to fully aromatic indene systems [1]. The five-membered dihydro ring adopts predominantly envelope conformations where either the C2 or C3 carbon atom lies out of the plane defined by the remaining four atoms [2].

    Computational studies utilizing density functional theory methods have demonstrated that the energy barriers for ring inversion in these systems range from 1 to 3 kilocalories per mole, indicating moderate conformational flexibility at ambient temperatures [3] [4]. The preferred envelope conformation minimizes both torsional strain and non-bonded interactions while maintaining optimal orbital overlap between the saturated ring and the aromatic system [1].

    The conformational preference is significantly influenced by the substitution pattern on the aromatic ring. For the 7-ethoxy derivative, the pseudo-chair like overall conformation is stabilized through a combination of reduced ring strain and maintenance of π-conjugation between the aromatic ring and the ketone carbonyl [5]. The C2 out-of-plane envelope represents the global minimum energy conformer, with energy differences of approximately 0.5 to 2 kilocalories per mole relative to alternative puckering modes [2].

    Stereoelectronic considerations play a crucial role in determining the preferred geometries. The hyperconjugative interactions between the σ-bonds of the dihydro ring and the π-system of the aromatic portion contribute to conformational stabilization [6]. These interactions are maximized when the dihydro ring adopts conformations that position the C-H bonds in optimal orientations for overlap with the aromatic π-orbitals [7].

    Conformational ParameterEnergy Range (kcal/mol)Preferred GeometryStabilizing Factor
    Ring puckering amplitude0.5-2.0C2 out-of-planeReduced strain
    Envelope vs. twist1-3Envelope preferredOrbital overlap
    Ketone coplanarity< 0.5Planar with ringπ-conjugation
    Overall conformer distribution1-5Pseudo-chairEnergy minimization

    Electronic Modulation through Para-Ethoxy Substitution

    The electronic effects of the 7-ethoxy substituent in 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- manifest through both inductive and resonance mechanisms that significantly modulate the electronic distribution within the molecular framework [8] [6]. The ethoxy group, positioned at the 7-position (equivalent to para-position relative to the ketone), exhibits dual electronic character through competing inductive and resonance effects [9].

    The inductive component of the ethoxy substitution demonstrates electron-withdrawing character with a substituent constant (σI) of approximately +0.07, reflecting the electronegativity of the oxygen atom which polarizes electron density away from the aromatic ring through the σ-bond framework [6]. This inductive withdrawal operates through the σ-bond network and diminishes with distance, making it most pronounced at the immediate attachment site [10].

    Conversely, the resonance effect exhibits strong electron-donating character with a substituent constant (σR) of approximately -0.31, arising from the overlap of the oxygen lone pairs with the aromatic π-system [8] [6]. This mesomeric donation creates additional resonance structures where electron density is delocalized from the oxygen atom into the aromatic ring, particularly enhancing electron density at the ortho and para positions relative to the ethoxy substituent [11].

    The net electronic effect at the para-position (σp = -0.24) demonstrates that the resonance contribution overwhelms the inductive component, resulting in overall electron donation to the aromatic system [6]. This electronic enhancement increases the nucleophilicity of the aromatic ring and modulates the electrophilicity of the ketone carbonyl through extended conjugation [12].

    Hyperconjugative interactions between the ethyl group and the aromatic system provide additional electronic stabilization [6]. The σ-bonds of the ethyl substituent can participate in hyperconjugation with the aromatic π-system, contributing to the overall electron-donating character of the ethoxy group [13]. These interactions are optimized when the ethyl group adopts conformations that maximize orbital overlap with the aromatic system [7].

    Electronic ParameterEthoxy Group ValueEffect TypeRelative Magnitude
    Inductive constant (σI)+0.07Electron-withdrawingModerate
    Resonance constant (σR)-0.31Electron-donatingStrong
    Para constant (σp)-0.24Net electron-donatingSignificant
    Meta constant (σm)+0.07Electron-withdrawingModerate

    Steric Effects of 2,3-Dihydro Modification on Reactivity

    The 2,3-dihydro modification introduces substantial steric perturbations that profoundly influence the reactivity profile of 1H-Inden-1-one, 7-ethoxy-2,3-dihydro- compared to fully aromatic analogs . The saturated five-membered ring creates a three-dimensional molecular architecture that restricts approach vectors for potential reagents and modulates the accessibility of reactive sites [16].

    The conformational rigidity imposed by the fused ring system constrains the molecule into preferred geometries that influence both electronic distribution and steric accessibility [5]. The envelope conformation of the dihydro ring positions the methylene substituents in specific orientations that can either facilitate or hinder approach of electrophilic and nucleophilic reagents [17].

    Steric hindrance effects are particularly pronounced at the ketone carbonyl, where the geometric constraints of the dihydro ring system restrict the angles of approach for incoming reagents . The pseudo-axial and pseudo-equatorial positions of the ring substituents create differentiated steric environments that can lead to enhanced stereoselectivity in chemical transformations [16].

    The electronic consequences of the dihydro modification extend beyond simple steric effects. The reduced aromaticity of the five-membered ring compared to fully aromatic systems alters the electron-withdrawing capacity of the indene framework, making the ketone carbonyl more electrophilic [18]. This electronic modulation combined with steric restriction creates unique reactivity patterns not observed in fully aromatic systems [19].

    Conformational constraints also influence intermolecular interactions and molecular recognition processes [20]. The three-dimensional architecture of the dihydroindanone system provides enhanced shape complementarity for biological targets while simultaneously restricting conformational flexibility that might otherwise lead to entropic penalties in binding processes [3].

    Steric ParameterEffect on ReactivityMechanismMagnitude
    Approach angle restrictionReduced reaction ratesGeometric hindranceModerate to high
    Conformational constraintEnhanced selectivityOrbital orientationSignificant
    Three-dimensional shapeAltered bindingComplementarityVariable
    Ring puckeringDynamic effectsConformational mobilityLow to moderate

    XLogP3

    2

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    176.083729621 g/mol

    Monoisotopic Mass

    176.083729621 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-09-2024

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